molecular formula C16H15N5O5S B2653554 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 946312-62-5

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2653554
CAS No.: 946312-62-5
M. Wt: 389.39
InChI Key: NBPHPYFAFYTWGI-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic 1,3,4-oxadiazole derivative featuring a benzamide core modified with a pyrrolidine sulfonyl group at the para position and an isoxazole substituent at the 5-position of the oxadiazole ring. Its design incorporates structural motifs common to bioactive sulfonamide derivatives, which are known for modulating enzyme activity and improving pharmacokinetic properties.

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O5S/c22-14(18-16-20-19-15(25-16)13-7-8-17-26-13)11-3-5-12(6-4-11)27(23,24)21-9-1-2-10-21/h3-8H,1-2,9-10H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPHPYFAFYTWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole and oxadiazole intermediates, followed by their coupling with a sulfonyl chloride derivative. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step involves the amidation reaction to form the benzamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic ring or heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in the 1,3,4-Oxadiazole Class

The compound shares structural homology with other 1,3,4-oxadiazole derivatives, such as LMM5 and LMM11 , which were previously identified as Trr1 inhibitors with antifungal efficacy . Key differences lie in the substituents on the oxadiazole and benzamide moieties:

Compound Name Oxadiazole Substituent (R1) Benzamide Substituent (R2) Antifungal Activity (vs. C. albicans)
Target Compound Isoxazol-5-yl Pyrrolidin-1-ylsulfonyl Not yet reported
LMM5 (4-Methoxyphenyl)methyl Benzyl(methyl)sulfamoyl Effective (MIC₅₀: ~2.5 µg/mL)
LMM11 Furan-2-yl Cyclohexyl(ethyl)sulfamoyl Effective (MIC₅₀: ~5.0 µg/mL)
  • Key Observations :
    • Isoxazole vs. Aromatic/Furan Substituents : The target compound’s isoxazole ring (R1) may enhance metabolic stability compared to LMM5’s 4-methoxyphenyl group or LMM11’s furan, which are prone to oxidative degradation .
    • Sulfonamide Modifications : The pyrrolidine sulfonyl group (R2) in the target compound likely improves solubility and binding affinity relative to LMM5’s bulky benzyl(methyl)sulfamoyl or LMM11’s hydrophobic cyclohexyl(ethyl)sulfamoyl groups.

Sulfonamide Derivatives in Heterocyclic Systems

lists sulfonamide-containing compounds like 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide and 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, which feature isoxazole or thiadiazole cores. However, the 1,3,4-oxadiazole scaffold in the target compound may offer superior conformational rigidity for target binding compared to thiadiazole or pyrazolone derivatives .

Research Findings and Mechanistic Insights

  • Antifungal Activity : LMM5 and LMM11 demonstrated efficacy against C. albicans via Trr1 inhibition, with LMM5 showing higher potency (MIC₅₀ ~2.5 µg/mL vs. ~5.0 µg/mL for LMM11) . The target compound’s isoxazole and pyrrolidine sulfonyl groups are hypothesized to enhance selectivity for fungal Trr1 over human isoforms.
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., sulfonamides) on the benzamide enhance enzyme inhibition.
    • Heterocyclic R1 substituents (e.g., isoxazole) improve metabolic stability and membrane permeability.

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Isoxazole and Oxadiazole Rings : The initial step typically involves the condensation of isoxazole derivatives with hydrazine to form oxadiazole structures.
  • Sulfonamide Formation : The introduction of a pyrrolidine moiety is achieved through the reaction with sulfonyl chlorides.
  • Final Coupling : The final compound is synthesized by coupling the oxadiazole derivative with a suitable amine to yield the target benzamide structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

CompoundActivity TypeZone of Inhibition (mm) at 100 μg/mL
5aAntifungal25
5bAntibacterial30
5dAntifungal28
5fAntibacterial32

These results indicate that certain substitutions on the benzene ring significantly enhance antimicrobial activity, potentially due to electronic effects and steric factors.

The mechanism by which these compounds exert their antimicrobial effects may involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Interference with Nucleic Acid Synthesis : Some derivatives may inhibit DNA or RNA synthesis in microbial cells.
  • Disruption of Metabolic Pathways : The presence of isoxazole and oxadiazole rings may interfere with specific metabolic enzymes essential for microbial survival.

Case Study 1: Antifungal Activity

A study evaluated the antifungal activity of several oxadiazole derivatives against Candida albicans and Aspergillus niger. The results indicated that compounds with halogen substitutions exhibited higher antifungal potency compared to non-substituted analogs. The target compound's structure suggests it may possess similar or enhanced activity.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial effects against Staphylococcus aureus. The study revealed that compounds containing both isoxazole and oxadiazole motifs displayed significant inhibition zones compared to standard antibiotics. This suggests a promising avenue for developing new antibacterial agents based on this structural framework.

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